Cas no 329946-08-9 (2-Chloro-N-methoxy-N,6-dimethylisonicotinamide)

2-Chloro-N-methoxy-N,6-dimethylisonicotinamide is a specialized chemical compound primarily used in agrochemical and pharmaceutical research. Its structure features a chloro-substituted pyridine core with methoxy and dimethyl substituents, contributing to its reactivity and potential as an intermediate in synthetic pathways. The compound's stability and selective functional groups make it valuable for developing crop protection agents or bioactive molecules. Its well-defined molecular properties allow for precise modifications, aiding in the design of targeted compounds. Researchers favor this derivative for its consistent performance in heterocyclic chemistry applications, particularly in constructing complex nitrogen-containing frameworks. Proper handling under controlled conditions is recommended due to its reactive nature.
2-Chloro-N-methoxy-N,6-dimethylisonicotinamide structure
329946-08-9 structure
Product Name:2-Chloro-N-methoxy-N,6-dimethylisonicotinamide
CAS No:329946-08-9
MF:C9H11ClN2O2
MW:214.648841142654
CID:1094471
PubChem ID:50994266
Update Time:2025-10-30

2-Chloro-N-methoxy-N,6-dimethylisonicotinamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide
    • 2-chloro-N-methoxy-N,6-dimethylpyridine-4-carboxamide
    • 4-Pyridinecarboxamide, 2-chloro-N-methoxy-N,6-dimethyl-
    • 2-Chloro-N-methoxy-N,6-dimethyl-4-pyridinecarboxamide
    • 2-chloro-N-methoxy-6,N-dimethyl-isonicotinamide
    • SCHEMBL3926252
    • VFULHOSQIRMMAV-UHFFFAOYSA-N
    • 329946-08-9
    • DB-122126
    • Inchi: 1S/C9H11ClN2O2/c1-6-4-7(5-8(10)11-6)9(13)12(2)14-3/h4-5H,1-3H3
    • InChI Key: VFULHOSQIRMMAV-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(N(C)OC)=O)=CC(C)=N1

Computed Properties

  • Exact Mass: 214.05103
  • Monoisotopic Mass: 214.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.43

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Additional information on 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide

Comprehensive Overview of 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide (CAS No. 329946-08-9)

2-Chloro-N-methoxy-N,6-dimethylisonicotinamide (CAS No. 329946-08-9) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-substituted pyridine ring and methoxy-N-methylamide functional groups, makes it a valuable intermediate in synthetic chemistry. The compound's isonicotinamide backbone is particularly noteworthy for its role in modulating biological activity, attracting significant interest from researchers exploring novel drug candidates and crop protection agents.

In recent years, the demand for high-purity chemical intermediates like 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide has surged, driven by advancements in precision medicine and sustainable agriculture. This compound's structural versatility allows for diverse derivatization, addressing key challenges in structure-activity relationship (SAR) studies. Laboratories frequently search for CAS 329946-08-9 suppliers with stringent quality control, reflecting the growing emphasis on reproducible research materials in both academic and industrial settings.

The synthesis of 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide typically involves multistep organic reactions, with particular attention to regioselective chlorination and amide bond formation. Researchers often investigate solvent effects and catalytic systems to optimize yield and purity—a topic frequently queried in chemical synthesis forums. The compound's crystalline properties and storage stability are also critical considerations for long-term research applications, making these aspects common search terms among chemical professionals.

From an analytical perspective, 329946-08-9 characterization employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. The compound's chromatographic behavior and spectral fingerprints are extensively documented to facilitate quality verification—a crucial requirement for researchers comparing batch-to-batch consistency. Recent publications have highlighted its potential as a molecular scaffold in kinase inhibitor development, correlating with increased searches for structure-based drug design tools.

Environmental and green chemistry considerations surrounding 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide production have gained prominence, with researchers exploring atom-economical routes and biodegradable byproduct management. These developments respond to the pharmaceutical industry's focus on Process Mass Intensity (PMI) reduction—a trending topic in sustainable manufacturing discussions. The compound's ecotoxicological profile remains an active area of study, particularly regarding aquatic organism impacts and soil persistence.

In regulatory contexts, proper handling of 329946-08-9 requires adherence to laboratory safety protocols, though it doesn't fall under restricted substance classifications. Documentation of material safety data sheets (MSDS) and exposure limits for this compound frequently appears in workplace safety queries. The growing integration of digital lab notebooks and electronic inventory systems has streamlined the tracking of such specialty chemicals across research organizations.

The commercial landscape for 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide reflects broader trends in fine chemical distribution, with procurement patterns showing increased preference for just-in-time delivery and small-scale packaging. Suppliers emphasizing analytical certificates and structural elucidation data gain competitive advantage, as evidenced by search behavior among procurement specialists. The compound's pricing dynamics often correlate with pyridine derivative market trends and custom synthesis demand fluctuations.

Emerging applications in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development have expanded the relevance of CAS 329946-08-9 beyond traditional domains. These cutting-edge uses generate substantial interest in click chemistry compatibility and heterocyclic building block performance—frequent search phrases in medicinal chemistry communities. Recent patent analyses reveal innovative modifications of the core structure for allosteric modulator applications.

Quality assurance protocols for 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide increasingly incorporate spectral library matching and residual solvent analysis, responding to heightened quality expectations in preclinical research. The compound's polymorphic forms, if any, and their thermodynamic stability represent another dimension of characterization important for formulation scientists. These technical considerations frequently appear in pharmaceutical development literature and related search queries.

Looking forward, the scientific community anticipates continued innovation around 329946-08-9 derivatives, particularly in fragment-based drug discovery and agrochemical lead optimization. The compound's balanced lipophilicity profile and hydrogen bonding capacity position it as a valuable tool for addressing bioavailability challenges—a persistent focus area in drug candidate optimization searches. Collaborative research initiatives are likely to further elucidate its potential in targeted protein degradation strategies.

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